An In-depth Technical Guide to 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid (CAS 89284-01-5)
An In-depth Technical Guide to 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid (CAS 89284-01-5)
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Niche Research Chemical
4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid is a substituted isothiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] While this specific isomer is commercially available, indicating its use in research and development, detailed public-domain data on its synthesis and physicochemical properties are sparse. This guide, therefore, adopts a dual approach: presenting the confirmed information for CAS 89284-01-5 and supplementing it with expert-driven extrapolations based on the well-documented chemistry of analogous isothiazole derivatives. This methodology provides a robust framework for researchers to understand and utilize this compound effectively.
Section 1: Physicochemical and Structural Characteristics
The fundamental properties of 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid are summarized below. It is crucial to note that while some data is available from commercial suppliers, other parameters are predicted based on the chemistry of related compounds.
| Property | Value / Information | Source |
| CAS Number | 89284-01-5 | AK Scientific, Inc.[3] |
| Molecular Formula | C₅H₄BrNO₂S | Inferred from structure |
| Molecular Weight | 222.06 g/mol | Inferred from structure |
| IUPAC Name | 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid | AK Scientific, Inc.[3] |
| Synonyms | 4-Bromo-3-methyl-isothiazole-5-carboxylic acid | AK Scientific, Inc.[3] |
| Purity | Typically >95% | AK Scientific, Inc.[3] |
| Appearance | Likely a white to off-white solid | General knowledge of similar compounds |
| Melting Point | Not explicitly reported. Likely a solid with a defined melting point. | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | General knowledge of similar compounds |
Structural Elucidation:
The isothiazole ring is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in adjacent positions.[4] The structure of 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid is characterized by a bromine atom at the 4-position, a methyl group at the 3-position, and a carboxylic acid group at the 5-position.
Caption: Chemical structure of 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid.
Section 2: Synthesis and Reactivity Insights
Proposed Synthetic Pathway
A plausible route would involve the synthesis of a 3-methyl-1,2-thiazole-5-carboxylic acid precursor, followed by regioselective bromination.
Step 1: Formation of the Isothiazole Ring
The isothiazole ring can be constructed through various methods. One common approach is the oxidative cyclization of a suitable precursor. For instance, a substituted thioamide could serve as a starting material.
Step 2: Bromination
The bromination of isothiazoles typically occurs at the C4 position if it is unsubstituted, as this is the most electron-rich position.[4] Therefore, direct bromination of 3-methyl-1,2-thiazole-5-carboxylic acid with a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent (e.g., acetic acid) would be a logical final step.
Caption: Proposed high-level synthetic workflow.
Reactivity Profile
The reactivity of 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid is dictated by its functional groups: the carboxylic acid, the bromine atom, and the isothiazole ring itself.
-
Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction. These transformations are key to developing derivatives with potentially modulated biological activities. For example, the synthesis of amide derivatives from related isothiazole carboxylic acids has been reported as a strategy to explore anti-inflammatory agents.[5]
-
Bromine Atom: The bromine at the C4 position can potentially be displaced via nucleophilic aromatic substitution, although this may require activated conditions. It can also participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), offering a versatile handle for introducing further molecular diversity.
-
Isothiazole Ring: The isothiazole ring is generally stable but can be susceptible to ring-opening reactions under certain conditions, such as with strong bases.[4]
Section 3: Predicted Spectral Characteristics
Direct spectroscopic data for 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid is not available. However, we can predict the expected spectral features based on data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to be simple. The methyl protons at the C3 position would likely appear as a singlet in the range of δ 2.0-3.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: The spectrum will show five distinct carbon signals. The carboxylic acid carbonyl carbon will be the most downfield signal (δ > 160 ppm). The carbons of the isothiazole ring will have characteristic shifts, and the methyl carbon will appear at a higher field. The chemical shifts of the ring carbons are influenced by the substituents.[3]
Mass Spectrometry (MS)
The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) would be expected at m/z 221 and 223. Fragmentation may involve the loss of COOH, Br, and other small molecules.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹). A strong C=O stretch from the carboxylic acid will be present around 1700 cm⁻¹. C-H stretching and bending vibrations from the methyl group, as well as vibrations from the isothiazole ring, will also be observed.
Section 4: Potential Applications in Drug Discovery and Research
Isothiazole and its derivatives are known to exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery.[1][2]
-
Antimicrobial and Antifungal Activity: The isothiazole nucleus is a key component of some commercial biocides.
-
Anti-inflammatory and Antiviral Properties: Derivatives of 3-methyl-isothiazole-carboxylic acid have been investigated for their anti-inflammatory and antiviral activities.[5]
-
Enzyme Inhibition: Substituted thiazoles and isothiazoles have been explored as inhibitors for various enzymes implicated in disease.
Given these precedents, 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The bromine atom provides a convenient point for further chemical modification to explore structure-activity relationships (SAR).
Section 5: Safety, Handling, and Storage
Specific safety data for 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid is not publicly available. Therefore, it should be handled with the care afforded to a novel research chemical with unknown toxicological properties. General safety precautions for related bromo-thiazole derivatives include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
In Case of Exposure:
-
Skin contact: Wash off immediately with plenty of water.
-
Eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.
-
Inhalation: Move to fresh air.
-
In all cases of exposure, seek medical attention.
Section 6: Conclusion and Future Directions
4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid is a valuable, yet under-characterized, research chemical. This guide has provided a comprehensive overview of its known properties and a predictive framework for its synthesis, reactivity, and spectral characteristics based on the established chemistry of isothiazoles. Future research efforts should focus on the experimental validation of the proposed synthetic routes and a thorough characterization of its physicochemical and biological properties. Such studies will undoubtedly unlock the full potential of this compound as a versatile building block in the development of novel therapeutic agents and other advanced materials.
References
-
Pomarnacka, E., & Gdaniec, M. (2003). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. European journal of medicinal chemistry, 38(11-12), 947-56. [Link]
-
Turner, R. A., & Turner, A. B. (1969). Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles. Canadian Journal of Chemistry, 47(1), 1-6. [Link]
-
Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]
- Sainsbury, M. (2008). Product Class 15: Isothiazoles.
-
Koutentis, P. A. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Molbank, 2023(1), M1560. [Link]
-
Georganics. 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID Safety Data Sheet. [Link]
-
PubChem. 4-Bromothiazole. [Link]
-
ResearchGate. Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. [Link]
-
Ganapathi, K., & Kulkarni, K. D. (1953). IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 37(6), 758-765. [Link]
-
Zavarzin, I. V., & Krayushkin, M. M. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10), 1053-1099. [Link]
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of organic chemistry, 82(11), 5947-5951. [Link]
-
Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471. [Link]
-
Isothiazoles database. [Link]
-
Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-344. [Link]
-
ResearchGate. Isothiazole chemistry. V. Acylation and acyl migration in 3-hydroxyisothiazole. [Link]
-
Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. ResearchGate. [Link]
-
Chembeo. 4-bromo-3-methylisothiazole. [Link]
-
Szafran, M., & Szafran, Z. (2003). [Biological Activity of the Isothiazole Derivatives]. Postepy higieny i medycyny doswiadczalnej, 57(6), 617-30. [Link]
-
Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 13(5), 4445-4458. [Link]
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. [Biological activity of the isothiazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. georganics.sk [georganics.sk]
- 7. fishersci.com [fishersci.com]
